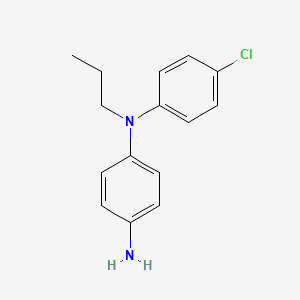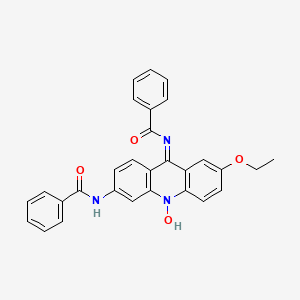
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials may include acridine derivatives, benzamides, and ethoxy compounds. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound may undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other acridine derivatives with benzamide and ethoxy functional groups. Examples include:
- N-(6-Benzamido-2-methoxyacridin-9(10H)-ylidene)benzamide
- N-(6-Benzamido-2-ethoxyacridin-9(10H)-ylidene)benzamide
Uniqueness
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is unique due to its specific functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
95299-77-7 |
|---|---|
Formule moléculaire |
C29H23N3O4 |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
N-(9-benzoylimino-7-ethoxy-10-hydroxyacridin-3-yl)benzamide |
InChI |
InChI=1S/C29H23N3O4/c1-2-36-22-14-16-25-24(18-22)27(31-29(34)20-11-7-4-8-12-20)23-15-13-21(17-26(23)32(25)35)30-28(33)19-9-5-3-6-10-19/h3-18,35H,2H2,1H3,(H,30,33) |
Clé InChI |
NPESUKQLVRWNKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C3=C(C2=NC(=O)C4=CC=CC=C4)C=CC(=C3)NC(=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
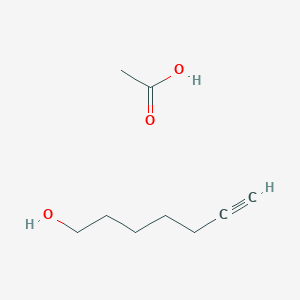

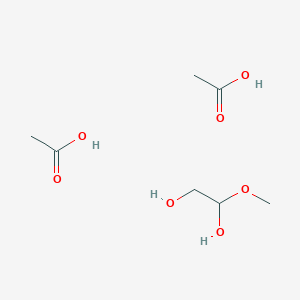
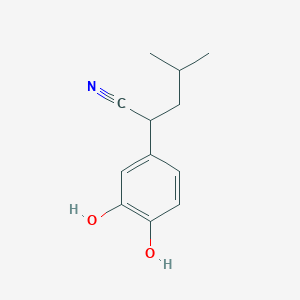
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
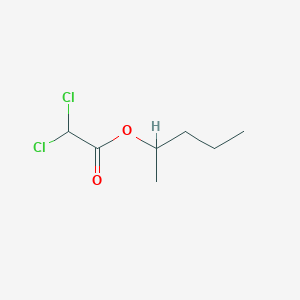

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
